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Abstract

Epiroprim (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine
class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an
enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of
nucleic acids and amino acids. This document provides a comprehensive overview of the
molecular structure, chemical properties, and biological activity of Epiroprim, intended to serve
as a technical guide for researchers and professionals in the field of drug development. The
information presented herein is compiled from publicly available scientific literature and
databases.

Molecular Structure and Chemical Properties

Epiroprim is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-
yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of Epiroprim
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Property Value Reference

Molecular Formula C19H23Ns02 [1112]

Molecular Weight 353.42 g/mol [1][2]
5-[(3,5-diethoxy-4-pyrrol-1-

IUPAC Name yl)phenyl)methyl]pyrimidine- [2]
2,4-diamine

CAS Number 73090-70-7 [1][2]
Not specified in available

Appearance .
literature

) ) Not specified in available

Melting Point .

literature
N Soluble in dimethyl sulfoxide

Solubility [3]
and ethanol

XLogP3 2.9 [2]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 4 [4]

Rotatable Bonds 7 [4]

SMILES

CCOclcc(Cc2enc(N)nc2N)cce(c
1-nlccccl)OCC

[1]

InChl

INChI=1S/C19H23N502/c1-3-
25-15-10-13(9-14-12-22-
19(21)23-18(14)20)11-16(26-
4-2)17(15)24-7-5-6-8-24/h5-
8,10-12H,3-4,9H2,1-2H3,
(H4,20,21,22,23)

[1]2]

Synthesis

A detailed, step-by-step synthesis protocol for Epiroprim is not readily available in the public

domain. However, based on the synthesis of analogous 2,4-diaminopyrimidine derivatives, a
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plausible synthetic route can be proposed. The synthesis of related pyrrolo[2,3-d]pyrimidine
antifolates often involves a multi-step sequence starting from a substituted pyrimidine. For the
synthesis of compounds with a similar scaffold, a common strategy involves the nucleophilic
displacement of a leaving group on a pyrimidine ring with an appropriate aniline derivative. The
pyrrole moiety is typically introduced by treating a substituted nitroaniline with 2,5-
dimethoxytetrahydrofuran, followed by reduction of the nitro group.

Mechanism of Action: Inhibition of Dihydrofolate
Reductase

Epiroprim exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate
reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the
reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential
cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the
building blocks of DNA, RNA, and proteins. By inhibiting DHFR, Epiroprim disrupts the supply
of THF, leading to the cessation of bacterial growth and, ultimately, cell death.
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Figure 1. Mechanism of action of Epiroprim via inhibition of the bacterial folate synthesis

pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration

(MIC)

The following is a generalized protocol for determining the MIC of Epiroprim against bacterial

strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of Epiroprim that inhibits the visible growth of

a bacterium.
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Materials:

Epiroprim stock solution (e.g., in dimethyl sulfoxide).
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.
96-well microtiter plates.

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x
108 CFU/mL).

Sterile diluents.

Procedure:

Preparation of Epiroprim dilutions: A serial two-fold dilution of Epiroprim is prepared in the
microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is
typically 100 pL. A growth control well (containing only broth and inoculum) and a sterility
control well (containing only broth) are also included.

Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial
suspension to achieve a final concentration of approximately 5 x 10> CFU/mL.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading the MIC: The MIC is determined as the lowest concentration of Epiroprim at which
there is no visible growth (turbidity) of the bacteria.
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Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of

Epiroprim against DHFR.

Obijective: To determine the half-maximal inhibitory concentration (ICso) of Epiroprim against

DHFR.

Materials:

¢ Purified microbial DHFR enzyme.
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Dihydrofolate (DHF) substrate.

NADPH cofactor.

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

Epiroprim stock solution.

Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:

o Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well
containing the assay buffer, NADPH, and the DHFR enzyme.

e Inhibitor Addition: Varying concentrations of Epiroprim are added to the reaction mixtures. A
control reaction without the inhibitor is also prepared.

e Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

o Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the
decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to
NADP+*. The initial rate of the reaction is calculated.

e |ICso Determination: The percentage of inhibition for each Epiroprim concentration is
calculated relative to the control reaction. The ICso value is then determined by plotting the
percentage of inhibition against the logarithm of the inhibitor concentration and fitting the
data to a suitable dose-response curve.

Pharmacokinetics

A study by Luttringer et al. (2003) investigated the pharmacokinetics of Epiroprim in rats and
humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of Epiroprim in Rats
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Parameter Value Reference
Volume of Distribution at Predicted using the "Arundel 1
Steady State (Vdss) approach” from in vivo rat data

Determined from in vivo animal
Blood Clearance (CL)
clearances

The study highlighted significant interspecies differences in the pharmacokinetic properties of
Epiroprim. The PBPK model, which incorporated in vitro data and physiological parameters,
was used to predict the plasma concentration-time profile of Epiroprim in humans. The study
concluded that using a tissue composition model for distribution and allometric scaling of in
Vvivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most
accurate predictions of Epiroprim's disposition in humans.[1]

Antibacterial Spectrum

Epiroprim has demonstrated excellent activity against a range of Gram-positive bacteria,
including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported
to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] Epiroprim is
also active against some trimethoprim-resistant strains.[5] When combined with dapsone,
Epiroprim exhibits synergistic activity against various pathogens.[5]

Conclusion

Epiroprim is a potent and selective inhibitor of microbial dihydrofolate reductase with a
promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique
molecular structure and chemical properties contribute to its mechanism of action and
pharmacokinetic profile. The provided experimental protocols offer a foundation for further
research and development of this compound. While a detailed synthesis protocol is not publicly
available, the general principles of diaminopyrimidine synthesis can be applied. The
pharmacokinetic data, although primarily model-based, provides valuable insights for potential
clinical applications. This technical guide serves as a foundational resource for scientists and
researchers interested in the further exploration and development of Epiroprim as a potential
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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